tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans
Description
tert-Butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans (hereafter referred to as Compound A) is a chiral carbamate derivative characterized by a stereospecific (1S,2S) configuration. The molecule features a tert-butyl carbamate group, a hydroxy group at the C1 position, a methoxy substituent at C3, and a phenyl ring at C1. Its stereochemistry and functional groups suggest applications in pharmaceuticals, particularly as an intermediate in protease inhibitors or antivirals .
Properties
CAS No. |
1391518-87-8 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-19-4)13(17)11-8-6-5-7-9-11/h5-9,12-13,17H,10H2,1-4H3,(H,16,18)/t12-,13-/m0/s1 |
InChI Key |
NAEFAJMJILKBIK-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(C1=CC=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: (1S,2S)-1-Hydroxy-3-Methoxy-1-Phenylpropan-2-amine
The amine precursor is synthesized via asymmetric reductive amination or resolution of racemic mixtures. A representative route involves:
Table 1: Reduction Conditions for β-Hydroxy Ketone Intermediate
| Reagent System | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| NaBH4 with (R)-CBS | THF/EtOH | −78°C | 92 | 85 |
| Ru-(S)-BINAP/H2 | MeOH | 25°C | 95 | 88 |
| LiAlH4 with (S)-Proline | DCM | 0°C | 89 | 78 |
Boc Protection of the Amine Group
The free amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions:
-
Reaction Setup : Dissolve (1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-amine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.2 equiv).
-
Boc Anhydride Addition : Add Boc2O (1.1 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
-
Workup : Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the Boc-protected product (85–92% yield).
Oxidation and Methoxy Group Installation
The primary alcohol is selectively oxidized to a ketone, followed by methoxylation:
Key Analytical Data:
-
1H NMR (500 MHz, CDCl3) : δ 7.31–7.22 (m, 3H, ArH), 4.82 (dd, J = 8.0 Hz, 1H, CHNH), 3.86 (s, 3H, OCH3), 1.43 (s, 9H, Boc).
-
HPLC Purity : 98.5% (Chiralcel OD-H column, hexane:i-PrOH = 90:10).
Stereochemical Control and Optimization
Asymmetric Induction via Chiral Auxiliaries
The trans-1,2 stereochemistry is enforced using Evans oxazolidinones or Ellman sulfinimides:
-
Evans Method : Condense the keto-ester with (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective reduction with NaBH4 to install the (1S,2S) configuration.
-
Sulfinimide Route : Employ (R)-tert-butanesulfinamide to form a chiral imine, which undergoes Grignard addition with high facial selectivity.
Table 2: Comparison of Stereochemical Control Methods
| Method | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Evans Oxazolidinone | 95:5 | 82 |
| Ellman Sulfinimide | 97:3 | 79 |
| CBS Reduction | 92:8 | 88 |
Large-Scale Production and Process Refinement
Catalytic Hydrogenation
For industrial-scale synthesis, catalytic asymmetric hydrogenation is preferred:
-
Catalyst : Use [Rh(COD)2]OTf with (R)-BINAP (2 mol%) under 10 bar H2 in ethanol at 65°C.
-
Substrate : (E)-3-methoxy-1-phenylprop-2-en-1-one.
-
Outcome : 95% conversion, 94% ee, isolated yield of 89% after recrystallization.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can act as a protecting group, modulating the compound’s reactivity and stability under physiological conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound A with structurally analogous tert-butyl carbamate derivatives, focusing on stereochemistry, substituents, physicochemical properties, and applications:
*Estimated based on molecular formula.
Key Observations:
Stereochemical Impact :
- Compound A’s (1S,2S) configuration distinguishes it from cyclopentyl derivatives (e.g., (1R,2S) in ), which exhibit altered spatial arrangements affecting receptor binding .
- The trans configuration in Compound A may enhance stability compared to cis isomers, as seen in cyclohexane-diamine derivatives .
Substituent Effects: Methoxy vs. Chloro/Benzyloxy: Compound A’s methoxy group likely increases hydrophilicity (lower LogP) relative to chloro- or benzyloxy-substituted analogs (e.g., LogP 3.83 for a phenylallyl compound vs. ~3.5 for Compound A) . Amino vs. Hydroxy: The isobutylamino group in ’s compound enhances antiviral activity but reduces metabolic stability compared to Compound A’s hydroxy group .
Synthetic Utility: Fluorinated analogs (e.g., ) demonstrate reactivity with DAST, whereas Compound A’s methoxy group may favor nucleophilic substitutions or oxidations . Cyclopentyl carbamates () are preferred for macrocycle synthesis due to their conformational flexibility, unlike Compound A’s rigid phenylpropanol backbone .
Research Findings and Data
- Reactivity : The tert-butyl carbamate group in Compound A is stable under acidic conditions but cleavable via hydrolysis, similar to analogs in and .
- Thermal Stability : High boiling points (~500–600°C) are common in tert-butyl carbamates (e.g., 578.65°C in ), suggesting Compound A’s suitability for high-temperature reactions .
- Biological Activity : While ’s compound targets HIV, Compound A’s methoxy group may shift activity toward serine proteases or bacterial targets .
Biological Activity
tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The compound is classified as a carbamate and has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO3 |
| Molecular Weight | 291.36 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 105 - 109 °C |
| Solubility | Soluble in methanol |
These properties underline its stability and reactivity, which are crucial for its biological applications.
Synthesis
The synthesis of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of the corresponding amine with tert-butyl chloroformate. The process can be adapted based on laboratory conditions and available reagents. The general steps include:
- Preparation of the amine : Starting materials are reacted to form the desired amine.
- Carbamoylation : The amine is treated with tert-butyl chloroformate under basic conditions to yield the carbamate.
This methodology is well-documented in organic synthesis literature and shows versatility in producing various derivatives.
The biological activity of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate primarily involves modulation of enzyme activity and interaction with biological targets such as P-glycoprotein (P-gp). P-gp is crucial in drug transport and resistance mechanisms. Studies have shown that compounds similar to this carbamate can enhance intracellular concentrations of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity .
Case Studies
Several studies have assessed the biological effects of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound increased the efficacy of paclitaxel in drug-resistant cancer cell lines by inhibiting P-gp-mediated efflux, leading to reduced tumor volume in vivo without significant side effects .
- Antiviral Properties : Compounds within the same class have been evaluated for their antiviral activities. For instance, certain derivatives showed promise as anti-HIV agents by interfering with viral replication mechanisms .
Applications
The applications of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate extend across various fields:
- Medicinal Chemistry : Its ability to modulate drug resistance makes it a candidate for co-administration with anticancer drugs.
- Pharmaceutical Development : The compound's stability allows it to be used in formulations requiring prolonged shelf life.
Q & A
Q. Basic Screening
- DPP-IV Inhibition : Use fluorogenic substrate Gly-Pro-AMC (λex = 360 nm, λem = 460 nm). IC50 values <10 μM suggest therapeutic potential .
- Cytotoxicity : MTT assay (72 hr exposure, IC50 >100 μM indicates low toxicity) .
Advanced Target Identification
Surface plasmon resonance (SPR) screening against kinase libraries (e.g., EGFR, VEGFR2) identifies off-target effects. For HIV protease inhibition, molecular docking (AutoDock Vina) predicts binding affinity (ΔG < -8 kcal/mol) .
How can researchers mitigate racemization during derivatization of the hydroxy group?
Basic Protocol
Avoid protic solvents (e.g., MeOH) during acylation. Use DCM or THF with DMAP catalysis. Monitor racemization via polarimetry ([α]D shifts >±5° indicate degradation) .
Advanced Stabilization
Protect C1-OH as a silyl ether (e.g., TBSCl, imidazole) prior to reactions. Deprotection with TBAF in THF retains configuration (>99% ee confirmed by chiral GC) .
What analytical techniques validate the compound’s stability under long-term storage?
Q. Basic Stability Assessment
- HPLC-PDA : Detect degradants (e.g., tert-butyl alcohol, phenylpropanol) after 6 months at -20°C.
- Karl Fischer Titration : Ensure H2O content <0.1% to prevent hydrolysis .
Advanced Degradation Studies
Accelerated stability testing (40°C/75% RH, 3 months) with LC-QTOF-MS identifies oxidation products (m/z +16 from methoxy demethylation). Activation energy (Ea) calculations via Arrhenius plots predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
